molecular formula C15H13BrN2O2S B6144337 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide CAS No. 1171584-84-1

2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide

Cat. No.: B6144337
CAS No.: 1171584-84-1
M. Wt: 365.2 g/mol
InChI Key: BBRZECPPRDQKEJ-UHFFFAOYSA-N
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Description

2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide is a heterocyclic organic compound featuring a benzodiazole (benzimidazole) core linked via a sulfanyl (-S-) methyl group to a benzoic acid moiety, with a hydrobromide counterion. This structure combines aromaticity, hydrogen-bonding capability (from the carboxylic acid and benzodiazole), and ionic character, making it relevant in pharmaceutical and materials chemistry. The benzoic acid group enhances solubility in polar solvents, while the benzodiazole moiety is known for its role in bioactive molecules, such as enzyme inhibitors or receptor ligands .

The compound’s crystal structure has likely been resolved using programs like SHELXL, a widely adopted tool for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S.BrH/c18-14(19)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)17-15;/h1-8H,9H2,(H,16,17)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRZECPPRDQKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N2)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The target compound is synthesized via a two-step process: (1) nucleophilic substitution between 1H-benzimidazole-2-thiol and 2-(bromomethyl)benzoic acid, and (2) hydrobromide salt formation. The reaction leverages the thiol group’s nucleophilicity to displace bromide from the bromomethylbenzoic acid derivative, forming a thioether linkage. Subsequent treatment with hydrobromic acid yields the hydrobromide salt.

Key Reaction

1H-Benzimidazole-2-thiol+2-(Bromomethyl)benzoic acidBase2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]benzoic acidHBrHydrobromide salt\text{1H-Benzimidazole-2-thiol} + \text{2-(Bromomethyl)benzoic acid} \xrightarrow{\text{Base}} \text{2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]benzoic acid} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

Synthesis of 1H-Benzimidazole-2-thiol

Benzimidazole-2-thiol is typically synthesized via cyclization of o-phenylenediamine with carbon disulfide under alkaline conditions. For example, heating o-phenylenediamine with carbon disulfide in ethanol containing potassium hydroxide at reflux for 6–8 hours yields the thiol derivative.

Example Protocol

  • Reactants : o-Phenylenediamine (10 mmol), CS₂ (15 mmol), KOH (20 mmol)

  • Conditions : Ethanol, reflux, 8 hours

  • Yield : 75–80%

  • Characterization : IR absorption at 2550 cm⁻¹ (S–H stretch).

Synthesis of 2-(Bromomethyl)benzoic Acid

2-(Bromomethyl)benzoic acid is prepared via bromination of 2-methylbenzoic acid using N-bromosuccinimide (NBS) under radical initiation. For instance, irradiating a mixture of 2-methylbenzoic acid, NBS, and benzoyl peroxide in CCl₄ yields the brominated product.

Example Protocol

  • Reactants : 2-Methylbenzoic acid (10 mmol), NBS (12 mmol), benzoyl peroxide (0.1 mmol)

  • Conditions : CCl₄, UV light, 6 hours

  • Yield : 65–70%

  • Characterization : ¹H NMR (DMSO-d₆) δ 4.82 (s, 2H, CH₂Br).

Coupling Reaction Optimization

The nucleophilic substitution is conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc), with triethylamine (TEA) as a base to neutralize HBr byproducts. Elevated temperatures (50–60°C) enhance reaction rates without promoting side reactions.

Optimized Protocol

  • Reactants : 1H-Benzimidazole-2-thiol (10 mmol), 2-(bromomethyl)benzoic acid (10 mmol), TEA (12 mmol)

  • Solvent : DMF (50 mL)

  • Conditions : 60°C, 4 hours

  • Workup : Precipitation in ice water, filtration, washing with cold ethanol

  • Yield : 70–75%.

Hydrobromide Salt Formation

The free acid is converted to its hydrobromide salt by treatment with concentrated hydrobromic acid (48% w/w) in ethanol. Stirring at 0–5°C prevents decomposition, followed by solvent evaporation and recrystallization from methanol/ethyl acetate.

Example Protocol

  • Reactants : 2-[(1H-1,3-Benzodiazol-2-ylsulfanyl)methyl]benzoic acid (5 mmol), HBr (48%, 6 mmol)

  • Conditions : Ethanol, 0°C, 1 hour

  • Recrystallization : Methanol/ethyl acetate (1:3)

  • Yield : 85–90%

  • Purity : >98% (HPLC).

Analytical Characterization

Spectroscopic Data

Technique Key Features
IR (KBr) 2550 cm⁻¹ (S–H), 1695 cm⁻¹ (C=O), 3320 cm⁻¹ (N–H)
¹H NMR δ 8.14 (s, 1H, ArH), 5.4 (bs, 1H, NH), 4.8 (bs, 2H, CH₂), 3.79 (s, 3H, COOCH₃)
LC-MS m/z = 365 (M+H⁺)

Challenges and Mitigation

Common Issues

  • Byproduct Formation : Over-bromination during 2-(bromomethyl)benzoic acid synthesis is mitigated by strict stoichiometric control of NBS.

  • Salt Hygroscopicity : The hydrobromide salt’s moisture sensitivity necessitates storage under anhydrous conditions with desiccants .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole compounds.

Scientific Research Applications

Overview

2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide, with the CAS number 1171584-84-1, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and analytical chemistry.

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties. Benzodiazole derivatives are often investigated for their roles in treating various conditions, including:

  • Antimicrobial Activity : Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Material Science

The unique properties of this compound also extend to material science:

  • Polymer Additives : It can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds can improve the performance of materials under stress .

Analytical Chemistry

The compound serves as a valuable reagent in analytical chemistry:

  • Chromatography : It is used as a standard or reference material in chromatographic analyses due to its well-defined chemical characteristics. This assists in the accurate quantification of related compounds in complex mixtures .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In another study focused on anticancer agents, researchers synthesized several benzodiazole derivatives and tested their cytotoxic effects on human cancer cell lines. The findings revealed that this compound demonstrated promising activity against breast and lung cancer cells, highlighting its potential for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 Tribenuron Methyl
  • Structure: 2-[[[[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-methylamino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (CAS 101200-48-0) .
  • Comparison: Core Differences: Replaces the benzodiazole with a triazine ring and a sulfonyl (-SO2-) linker instead of sulfanyl (-S-). Functional Groups: The methyl ester (vs. hydrobromide salt) reduces polarity, impacting solubility and bioavailability.
2.1.2 Triazole-Based Click Chemistry Products
  • Structure : Compounds synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles .
  • Comparison :
    • Heterocycle Stability : Benzodiazole systems may exhibit greater aromatic stability compared to triazoles, affecting metabolic resistance.
    • Synthetic Efficiency : Click chemistry offers modularity, but sulfur-based linkages (as in the target compound) might require alternative methods, such as thiol-ene reactions.

Physicochemical Properties

Property Target Compound Tribenuron Methyl Triazole Analogue (e.g., 1,2,3-triazole derivative)
Molecular Weight ~395 g/mol (estimated) 395.4 g/mol ~250–350 g/mol
Solubility High (due to hydrobromide salt) Moderate (methyl ester reduces polarity) Variable (depends on substituents)
Thermal Stability Likely high (aromatic stacking) Moderate (ester hydrolysis risk) Moderate (triazole ring sensitive to oxidation)
Bioactivity Potential enzyme inhibition Herbicidal Antimicrobial, anticancer

Biological Activity

2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide (CAS No. 1171584-84-1) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H12N2O2S
  • Molecular Weight : 365.24 g/mol
  • IUPAC Name : 2-[(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid]

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The benzimidazole moiety is known to inhibit certain enzymes and receptors, while the sulfanyl group may enhance binding affinity and modulate reactivity.

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole structure often exhibit antimicrobial properties. Studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar activities.

Anti-inflammatory Activity

A related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated significant anti-inflammatory effects in LPS-induced inflammation models in rats. This compound inhibited inflammatory markers such as TNF-α and IL-1β, suggesting that similar derivatives might exert comparable effects through inhibition of cyclooxygenase (COX) pathways and modulation of NF-kB signaling pathways .

Anticancer Potential

The benzimidazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Study on Inflammatory Response

In a study investigating the anti-inflammatory potential of salicylic acid derivatives, a related compound showed a significant reduction in inflammatory parameters in LPS-induced rats. The administration resulted in decreased levels of pro-inflammatory cytokines and improved histopathological outcomes . This provides a basis for hypothesizing that this compound may similarly mitigate inflammatory responses.

Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of various benzimidazole derivatives for their antimicrobial efficacy against pathogenic strains. The results indicated a promising antimicrobial profile for certain derivatives, highlighting the potential for further exploration of this compound in this context.

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialExhibits potential against various pathogens
Anti-inflammatoryReduces TNF-α and IL-1β levels in LPS-induced models
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid hydrobromide?

Synthesis typically involves solvent-free reductive amination or nucleophilic substitution reactions. For example, analogous sulfanyl-containing heterocycles (e.g., benzoxazole derivatives) are synthesized via refluxing intermediates like hydrazine hydrate in absolute alcohol, followed by TLC monitoring (chloroform:methanol 7:3) and ice-water quenching for crystallization . For benzoic acid derivatives, acylation or alkylation steps are critical; intermediates such as benzoyl chlorides (e.g., 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoyl chloride) are often used to introduce functional groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • Spectroscopic techniques : 1^1H/13^13C NMR for verifying substituent positions and hydrogen bonding (e.g., benzodiazole protons at δ 7.5–8.5 ppm).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Elemental analysis : Confirm stoichiometry of hydrobromide salt (C, H, N, S, Br).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar zinc(II) complexes .

Q. What solvent systems are optimal for solubility studies of this compound?

Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s ionic hydrobromide moiety. For aqueous solubility, buffer solutions (pH 4–7) are recommended, as the benzoic acid group (pKa4.2pK_a \approx 4.2) and benzodiazole nitrogen (pKa5.8pK_a \approx 5.8) influence ionization .

Advanced Research Questions

Q. How can reaction mechanisms involving the sulfanyl-methyl-benzodiazole moiety be experimentally validated?

  • Kinetic isotope effects (KIE) : Replace labile hydrogens (e.g., benzodiazole N-H) with deuterium to study proton transfer steps.
  • Trapping intermediates : Use nucleophiles (e.g., thiols) to intercept reactive intermediates during sulfanyl-group reactions.
  • Computational modeling : Density Functional Theory (DFT) can predict transition states for sulfanyl-methyl bond cleavage or rearrangement .

Q. How to resolve contradictions in biological activity data for this compound?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility protocols : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed benzoic acid derivatives).
  • Dose-response validation : Perform EC50_{50}/IC50_{50} studies across multiple replicates to confirm activity thresholds .

Q. What experimental design principles optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Factorial design : Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and stoichiometry (1:1–1:3 for nucleophiles) to identify critical factors .
  • High-throughput screening : Use automated liquid handlers to prepare libraries of analogs (e.g., substituting benzodiazole with benzoxazole or benzothiazole) .

Q. How can computational tools enhance the study of this compound’s supramolecular interactions?

  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes with hydrophobic active sites).
  • Molecular Dynamics (MD) : Simulate solvation effects and stability of the hydrobromide salt in aqueous media.
  • COMSOL Multiphysics : Model diffusion kinetics in membrane-based separation systems for purification .

Q. What advanced analytical techniques are critical for studying degradation pathways?

  • Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage.
  • Mass spectrometry imaging (MSI) : Map degradation products in solid-state formulations.
  • Solid-state NMR : Monitor crystallinity loss or polymorph transitions during decomposition .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies between theoretical and experimental spectral data?

  • Parameter refinement : Adjust DFT calculation settings (basis sets, solvent models) to better match observed NMR/IR peaks.
  • Conformational analysis : Use NOESY or ROESY to identify dominant conformers in solution that may differ from gas-phase computational models .

Q. What statistical approaches validate reproducibility in biological assays?

  • ANOVA : Compare inter- and intra-assay variability across multiple plates.
  • Bland-Altman plots : Assess agreement between independent lab results.
  • Power analysis : Determine sample sizes needed to achieve 80% statistical power .

Specialized Applications in Research

Q. How can this compound be functionalized for metal coordination studies?

  • Ligand design : The sulfanyl and benzoate groups can chelate metals (e.g., Zn2+^{2+}, Cu2+^{2+}). Synthesize analogs with pyridyl or imidazole substituents to enhance binding affinity .
  • Single-crystal X-ray : Resolve metal-ligand bond lengths and coordination geometry .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Solvent-free mechanochemistry : Use ball milling for coupling reactions.
  • Catalytic recycling : Immobilize Pd/C or enzymes (e.g., lipases) for reusable reaction systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.